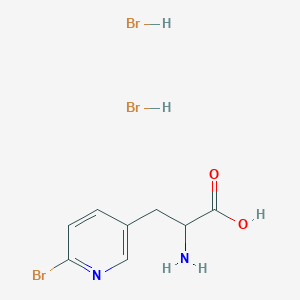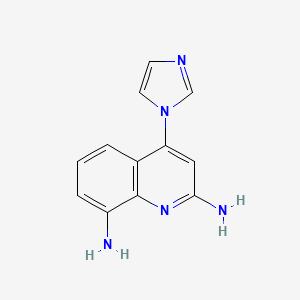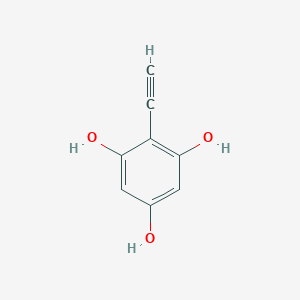
2-Ethynylbenzene-1,3,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynylbenzene-1,3,5-triol is an organic compound with the molecular formula C8H6O3 It is a derivative of benzene, featuring three hydroxyl groups and an ethynyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynylbenzene-1,3,5-triol can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where 1,3,5-triethynylbenzene is reacted with substituted iodobenzenes under palladium-catalyzed conditions . This method offers high yields and short reaction times. Another method involves the use of arylalkynyl Grignard reagents with enol esters to produce 1,3,5-triols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Sonogashira coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethynylbenzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
2-Ethynylbenzene-1,3,5-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and resins
Mecanismo De Acción
The mechanism of action of 2-Ethynylbenzene-1,3,5-triol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparación Con Compuestos Similares
Similar Compounds
Phloroglucinol (Benzene-1,3,5-triol): Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Pyrogallol (Benzene-1,2,3-triol): Has hydroxyl groups in different positions, leading to different chemical properties and reactivity.
Hydroxyquinol (Benzene-1,2,4-triol): Another isomer with distinct chemical behavior due to the position of hydroxyl groups.
Propiedades
Fórmula molecular |
C8H6O3 |
|---|---|
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
2-ethynylbenzene-1,3,5-triol |
InChI |
InChI=1S/C8H6O3/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4,9-11H |
Clave InChI |
ZQGCDRINHHNSRW-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C=C(C=C1O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


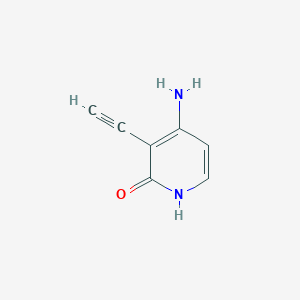
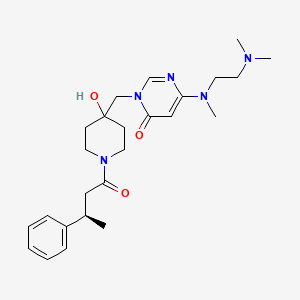
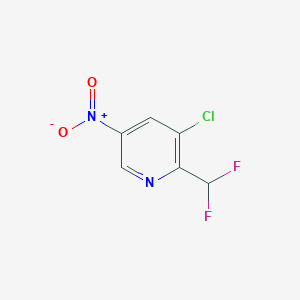
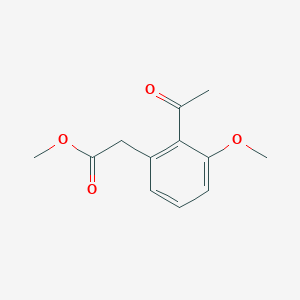




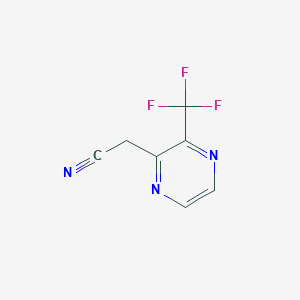
![4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B15223988.png)
